molecular formula C22H22FN3O2 B12183359 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B12183359
M. Wt: 379.4 g/mol
InChI Key: UHMNLSQONWKXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone is a complex organic compound that features a fluorophenyl group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the indole moiety, fluorophenyl group, and piperazine ring through a series of condensation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), halogens (Cl2, Br2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone
  • 2-(4-bromophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone
  • 2-(4-methylphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone

Uniqueness

The uniqueness of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2/c1-24-19-5-3-2-4-17(19)15-20(24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-18(23)9-7-16/h2-9,15H,10-14H2,1H3

InChI Key

UHMNLSQONWKXIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.